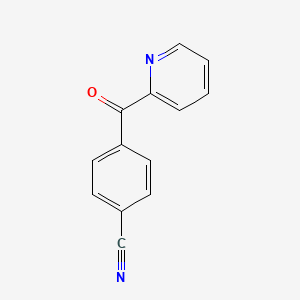

2-(4-Cyanobenzoyl)pyridine

描述

Contextualization within Aromatic Ketone and Cyanopyridine Derivatives Research

2-(4-Cyanobenzoyl)pyridine belongs to two significant classes of organic compounds: aromatic ketones and cyanopyridines. Aromatic ketones are characterized by a carbonyl group attached to two aryl groups and are fundamental structures in both natural products and synthetic compounds, including many fragrances and pharmaceuticals. nih.gov The study of aromatic ketones is a mature field, yet the introduction of heteroaromatic rings like pyridine (B92270) adds layers of complexity and functionality.

Cyanopyridines, on the other hand, are pyridine derivatives substituted with a nitrile (-CN) group. The pyridine ring is a common motif in numerous natural products and pharmacologically active molecules. semanticscholar.orgscielo.br The cyano group is a powerful electron-withdrawing group and a versatile functional handle, making cyanopyridines important intermediates in the synthesis of various heterocyclic compounds. semanticscholar.orgsemanticscholar.org Research into cyanopyridine derivatives is driven by their potential applications in medicinal chemistry, materials science, and agrochemicals. scielo.brsemanticscholar.org this compound thus represents a convergence of these two important areas of research, combining the properties of both an aromatic ketone and a cyanopyridine.

Historical Trajectory of Research on this compound

While a precise timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intertwined with the broader advancements in heterocyclic chemistry during the late 20th and early 21st centuries. smolecule.com The development of synthetic methodologies for creating aryl ketones, such as Friedel-Crafts acylation and various cross-coupling reactions, paved the way for the synthesis of compounds like this compound. smolecule.com

Early research likely focused on the fundamental synthesis and characterization of this and related molecules. More recent research has shifted towards exploring its utility as a building block in the creation of more complex and functionalized molecules. The investigation of its derivatives for potential biological activities and applications in materials science marks the current phase of its research trajectory.

Significance of this compound as a Synthon and Functional Molecule

The concept of a "synthon" is central to modern organic synthesis, representing an idealized fragment of a molecule used in the planning of a synthesis. ajrconline.org this compound serves as a valuable synthon, providing a pre-functionalized building block for the construction of more elaborate molecular architectures. researchgate.net Its utility stems from the reactivity of its constituent parts: the pyridine ring, the ketone linkage, and the cyano group.

The pyridine nitrogen can be targeted in various reactions, and the aromatic rings can undergo substitution reactions. The ketone's carbonyl group is a site for nucleophilic addition, and the cyano group can be hydrolyzed, reduced, or converted into other functional groups. This inherent reactivity makes it a versatile starting point for generating diverse chemical libraries. For instance, it can be used in the synthesis of polycyclic heterocyclic systems through Pictet-Spengler type reactions. ru.nl

Beyond its role as a synthetic intermediate, this compound and its derivatives are also investigated as functional molecules in their own right. The combination of the electron-deficient pyridine ring and the electron-withdrawing cyanobenzoyl group imparts specific electronic and photophysical properties to the molecule. These properties are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and other electronic materials. smolecule.com

Overview of Key Research Themes and Emerging Frontiers

Current research involving this compound and its analogs is concentrated on several key themes:

Medicinal Chemistry: A significant area of investigation is the synthesis and biological evaluation of derivatives for potential therapeutic applications. For example, related 2-benzoylpyridine (B47108) thiosemicarbazone derivatives have been studied for their ability to inhibit HIV-1 transcription. nih.gov The core structure is seen as a scaffold that can be modified to interact with various biological targets.

Materials Science: The unique electronic and structural features of molecules containing the 2-cyanobenzoylpyridine motif are being explored for the development of advanced materials. smolecule.com This includes research into liquid crystals and polymers with specific optical or electronic properties. sigmaaldrich.com

Catalysis: The pyridine nitrogen atom can act as a ligand for metal centers, opening up possibilities for the use of this compound derivatives in catalysis.

Synthetic Methodology: The development of new and more efficient methods for the synthesis of this compound and its derivatives remains an active area of research. This includes the exploration of one-pot multicomponent reactions and the use of novel catalysts to improve yields and reduce environmental impact. scielo.br

Emerging frontiers include the application of computational chemistry to predict the properties and reactivity of new derivatives, and the use of high-throughput screening to accelerate the discovery of new applications in medicine and materials science. The continued exploration of the rich chemistry of this versatile molecule is expected to lead to further innovations in these and other fields.

| Property | Value |

| CAS Number | 57954-94-6 bldpharm.com |

| Molecular Formula | C13H8N2O bldpharm.com |

| Molecular Weight | 208.22 g/mol |

| IUPAC Name | (4-cyanophenyl)(pyridin-2-yl)methanone |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(pyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRAYQKASCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642001 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57954-94-6 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 4 Cyanobenzoyl Pyridine

Established Synthetic Pathways to 2-(4-Cyanobenzoyl)pyridine

Traditional methods for synthesizing this compound have relied on well-understood reactions, providing reliable, albeit sometimes harsh, conditions for its formation. These pathways often involve the use of reactive intermediates and require careful control of reaction parameters to achieve desirable yields and purity.

Approaches Involving Benzoyl Chloride Derivatives

A prevalent and direct method for the synthesis of this compound involves the acylation of a pyridine (B92270) derivative with 4-cyanobenzoyl chloride. smolecule.comthieme-connect.com This reaction, a variation of the Friedel-Crafts acylation, is a cornerstone of aromatic ketone synthesis. jkchemical.comsigmaaldrich.com

In a typical procedure, 4-cyanobenzoyl chloride is reacted with a suitable pyridine precursor. sigmaaldrich.comchemdad.com The reaction is generally conducted in the presence of a base, such as triethylamine (B128534) or pyridine itself, which serves to neutralize the hydrochloric acid generated during the acylation process. smolecule.comjocpr.com This is crucial as the protonation of the pyridine nitrogen would deactivate the ring towards electrophilic attack. Anhydrous solvents like dichloromethane (B109758) are commonly employed to prevent the hydrolysis of the acyl chloride. smolecule.com The reaction temperature is often controlled, starting at low temperatures (e.g., 0-5°C) to manage the initial exotherm, followed by stirring at room temperature or reflux to ensure the completion of the reaction.

The reactivity of the starting materials is a key consideration. The electron-withdrawing nature of the cyano group on the benzoyl chloride can influence the electrophilicity of the acylating agent. Conversely, the electronic properties of the pyridine ring also play a significant role. Standard Friedel-Crafts acylation is generally not effective for pyridine due to the deactivating effect of the nitrogen atom. jkchemical.com However, modifications and specific reaction conditions have enabled the successful acylation of pyridine derivatives.

Table 1: Reaction Parameters for Acylation with 4-Cyanobenzoyl Chloride

| Parameter | Condition | Rationale |

| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents pyridine deactivation smolecule.com |

| Solvent | Dichloromethane (anhydrous) | Prevents hydrolysis of acyl chloride smolecule.com |

| Temperature | 0°C to reflux | Controls exothermicity, drives reaction to completion |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions with atmospheric moisture sigmaaldrich.com |

Routes Utilizing Cyanobenzaldehydes and Pyridine Precursors

Alternative synthetic routes to this compound can be envisioned through the use of 4-cyanobenzaldehyde (B52832) as a starting material. While direct acylation with an aldehyde is not a standard procedure, multi-step sequences involving the conversion of the aldehyde to a more reactive species can be employed. For instance, the reaction of 4-cyanobenzaldehyde with a 2-lithiopyridine species, generated in situ from a suitable pyridine precursor, could lead to the formation of a secondary alcohol, which can then be oxidized to the desired ketone.

One-pot multi-component reactions (MCRs) have also been explored for the synthesis of complex pyridine derivatives from aldehydes. For example, a one-pot synthesis of a 1,4-dihydropyridine (B1200194) derivative has been reported involving 4-cyanobenzaldehyde, aniline, curcumin, and ethyl 2-cyanoacetate. researchgate.net While not directly yielding this compound, this demonstrates the utility of 4-cyanobenzaldehyde in constructing pyridine-containing scaffolds. researchgate.net Furthermore, reactions involving 4-cyanobenzaldehyde and other reagents like malononitrile (B47326) have been used to create various pyridine derivatives. nih.gov

The success of these routes often depends on the specific pyridine precursor and the reaction conditions employed. For instance, the reaction of 4-cyanobenzaldehyde in certain cycloaddition reactions has been shown to proceed with good yields, indicating its viability as a precursor in pyridine synthesis. whiterose.ac.uk

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they offer a viable pathway to this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl ketones. rsc.orgresearchgate.net

One such approach is the palladium-catalyzed carbonylative cross-coupling reaction. This method involves the reaction of a pyridine halide (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with an aryl boronic acid in the presence of carbon monoxide and a palladium catalyst. sci-hub.se The choice of solvent, catalyst precursor, and carbon monoxide pressure is critical for achieving high selectivity and yield of the desired aryl pyridyl ketone. sci-hub.se For instance, increasing the CO pressure can significantly improve the yield of the carbonylated product over the direct coupling product. sci-hub.se

The Suzuki-Miyaura cross-coupling is another prominent method, though it can present challenges with pyridine substrates. rsc.org The preparation and stability of pyridine-2-boronates can be problematic. rsc.org To circumvent this, pyridine-2-sulfinates have been successfully employed as effective coupling partners with aryl halides in palladium-catalyzed reactions, offering a broad scope and utility. rsc.org

The site-selectivity of these coupling reactions is a key aspect, especially when dealing with di-substituted pyridines. nih.govnih.gov The use of specific ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), can control the regioselectivity of the coupling, favoring reaction at a specific position on the pyridine ring. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Routes

| Reaction Type | Pyridine Precursor | Benzoyl Precursor | Catalyst System | Key Features |

| Carbonylative Cross-Coupling | Pyridine Halide | Aryl Boronic Acid | Palladium catalyst, CO | High selectivity with optimized CO pressure sci-hub.se |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfinate | Aryl Halide | Palladium catalyst | Overcomes instability of pyridine-2-boronates rsc.org |

| Site-Selective Coupling | Dihalopyridine | Organoboron/-zinc/-magnesium reagents | Palladium/NHC ligand | Ligand-controlled regioselectivity nih.gov |

Novel and Greener Synthetic Strategies

In response to the growing demand for sustainable chemical processes, research has focused on developing novel and greener synthetic methods for this compound. These strategies aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Photocatalytic and Electrocatalytic Methods for Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. nih.govbeilstein-journals.orgacs.org The generation of radical intermediates under visible light irradiation can facilitate C-C bond formation. For instance, photoredox catalysis can be used to generate pyridine N-oxy radicals from pyridine N-oxides, which can then participate in cascade reactions. nih.gov While a direct photocatalytic synthesis of this compound from simple precursors is not yet widely reported, the principles of photocatalysis offer a promising avenue for future development. For example, photocatalytic methods have been used for the synthesis of diverse diaryl ketones. rawdatalibrary.net

Electrocatalysis provides another green alternative for chemical transformations. beilstein-journals.orgnih.govsemanticscholar.orgnih.gov Electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using a proton-exchange membrane (PEM) reactor under mild conditions. beilstein-journals.org While this is a reduction process, the principles of electrocatalysis could potentially be adapted for the oxidative coupling reactions needed to form this compound. The use of electricity as a clean reagent avoids the need for chemical oxidants or reductants, contributing to a more sustainable process.

Flow Chemistry Approaches to Synthesis

Flow chemistry has gained significant traction as a technology that offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgresearchgate.netrsc.orgnih.goveuropa.eu The continuous nature of flow synthesis allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov

The synthesis of diaryl ketones has been successfully demonstrated using continuous flow systems. rsc.orgresearchgate.netrsc.orgnih.gov For example, the coupling of aryl Grignard reagents with acyl chlorides can be performed efficiently in a flow reactor at ambient temperature. rsc.orgnih.gov This approach avoids the need for harsh reaction conditions and allows for the safe handling of reactive intermediates. The application of flow chemistry to the synthesis of this compound, potentially by adapting the established benzoyl chloride acylation method, could lead to a more efficient and scalable manufacturing process. smolecule.com The synthesis of various heterocyclic compounds, including pyridines and pyrazoles, has already been successfully implemented in flow systems. researchgate.netmdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Diaryl Ketone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced heat dissipation, safer handling of reactive intermediates europa.eu |

| Scalability | Often requires re-optimization for larger scales | Readily scalable by extending reaction time or using larger reactors nih.gov |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters (temperature, pressure, stoichiometry) nih.gov |

| Efficiency | Can lead to lower yields and more byproducts | Often results in higher yields, purity, and space-time-yield nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) presents an efficient and streamlined approach for the preparation of this compound and its analogs. This methodology facilitates the construction of the core molecular structure while allowing for the introduction of diverse chemical functionalities. The primary advantage of SPS lies in the simplified purification process, where excess reagents and byproducts are easily washed away from the product, which remains attached to an insoluble solid support. mdpi.com

A general strategy for the solid-phase synthesis of ketones, including benzoylpyridines, involves attaching a suitable building block to a resin. For instance, a pyridine or benzoic acid derivative can be immobilized on a solid support, followed by subsequent chemical transformations to assemble the final product. The choice of resin and linker is critical, as it determines the conditions for the final cleavage of the product from the solid support.

While specific literature detailing the solid-phase synthesis of this compound is not abundant, the principles can be extrapolated from established methods for similar compounds. For example, a synthetic route could involve the attachment of 4-cyanobenzoic acid to a resin, followed by a coupling reaction with a 2-substituted pyridine derivative. mdpi.com Alternatively, a pyridine derivative could be immobilized on the resin, followed by acylation with 4-cyanobenzoyl chloride. The final compound is then cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). cdnsciencepub.com

The versatility of SPS is highlighted by its application in creating libraries of related compounds, such as imidazo[1,2-a]pyridine-8-carboxamides, where diverse building blocks are sequentially added to a resin-bound starting material. acs.org This approach allows for the rapid generation of numerous analogs for screening purposes.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key synthetic strategies include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. organic-chemistry.org

In a potential Friedel-Crafts acylation approach, 5-methylpyridine could be acylated with 4-cyanobenzoyl chloride. Optimization of this reaction would involve screening various Lewis acid catalysts (e.g., AlCl₃, FeCl₃), solvents, and temperatures to enhance the yield and regioselectivity.

For cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system significantly impacts the outcome. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, could involve the reaction of a 2-pyridylboronic acid derivative with a 4-cyanobenzoyl halide. researchgate.netresearchgate.net Optimization studies have shown that palladium catalysts like Pd(OAc)₂ combined with phosphine (B1218219) ligands such as XPhos can be highly effective. nih.gov The selection of the base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. nih.govrsc.org

A modular photochemical approach has also been developed for the synthesis of benzoylpyridines. nih.gov This method involves a catalyst-free reductive arylation of cyanopyridines with aromatic aldehydes under UV light, followed by an oxidation step. nih.gov Optimization of parameters such as light intensity, reaction time, and reagent stoichiometry is key to the success of this method. nih.gov

The following interactive table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling for the synthesis of this compound, demonstrating how systematic variation of reaction parameters can lead to improved yields.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 78 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 91 |

| 3 | Pd(PPh₃)₄ (5) | None | K₂CO₃ | DME | 85 | 65 |

| 4 | PdCl₂(dppf) (3) | None | Na₂CO₃ | THF/H₂O | 80 | 72 |

This table presents hypothetical data for illustrative purposes and is based on typical conditions reported for Suzuki-Miyaura couplings of pyridine derivatives. researchgate.netresearchgate.netnih.gov

Stereochemical Control in Analogous Synthetic Routes

While this compound itself is an achiral molecule, the synthesis of its chiral analogs necessitates precise control over stereochemistry. This is particularly relevant in medicinal chemistry, where different enantiomers of a chiral molecule can exhibit distinct biological activities.

The asymmetric reduction of the ketone in 2-benzoylpyridine (B47108) derivatives is a common strategy to introduce a chiral center, yielding enantiopure alcohols. researchgate.net Biocatalytic methods, using whole-cell systems like Cryptococcus sp., have been shown to be highly effective and enantioselective for the reduction of 2-benzoylpyridines, particularly those with para-substituents on the phenyl ring. researchgate.net

Chemical methods for stereochemical control often involve the use of chiral ligands in catalytic reactions. For instance, chiral 2,2'-bipyridine (B1663995) ligands, synthesized through chemoenzymatic methods, have been successfully employed in the asymmetric aminolysis of epoxides and the asymmetric allylation of aldehydes. nih.govdiva-portal.org The absolute configuration of the resulting products is often determined by the chirality of the ligand used. diva-portal.org

In the synthesis of more complex analogs, such as those containing multiple stereocenters, diastereoselective reactions are employed. For example, the synthesis of chiral cyclopentyl and cyclohexyl derivatives of nucleoside precursors has been achieved with high stereocontrol through methods like syn-dihydroxylation. beilstein-journals.org The bulky nature of certain reagents can aid in directing the stereochemical outcome of these reactions. beilstein-journals.org

The following interactive table provides hypothetical data for the asymmetric reduction of a prochiral ketone analogous to this compound, illustrating the effectiveness of different catalytic systems in achieving high enantiomeric excess (ee).

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| (R)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 96 |

| Cryptococcus sp. cells | Glucose | Ionic Liquid/H₂O | 30 | >99 |

| RuCl₂((S)-BINAP)/H₂ | H₂ (50 atm) | Methanol | 50 | 98 |

| Chiral Pyridyl Alcohol Ligand/ZnEt₂ | Diethylzinc | Toluene | 0 | 92 |

This table presents hypothetical data for illustrative purposes based on reported methods for asymmetric reductions and additions to ketones. researchgate.netdiva-portal.org

Advanced Spectroscopic and Structural Elucidation of 2 4 Cyanobenzoyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-(4-Cyanobenzoyl)pyridine, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY spectra would reveal correlations between the adjacent protons on the pyridine (B92270) ring and the benzonitrile (B105546) ring, confirming their respective spin systems. The spectrum is displayed as a 2D plot with the ¹H spectrum on both axes, and cross-peaks indicate coupled protons. msu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For this compound, each proton on the aromatic rings will show a correlation to its corresponding carbon atom. The HSQC experiment is configured with acquisition parameters such as the number of scans, relaxation delay, and spectral width to optimize the results. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). huji.ac.ilnyu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the cyano carbon in this compound. nyu.edu For instance, the protons on the pyridine ring adjacent to the carbonyl group would show correlations to the carbonyl carbon. Similarly, protons on the benzonitrile ring would show correlations to the cyano carbon and the carbonyl carbon, helping to piece together the entire molecular framework.

| Technique | Purpose | Correlations Observed in this compound |

| COSY | Identifies ¹H-¹H couplings | Correlations between adjacent protons on the pyridine and benzonitrile rings. |

| HSQC | Identifies direct ¹H-¹³C correlations | Correlations between each aromatic proton and its directly bonded carbon. |

| HMBC | Identifies long-range ¹H-¹³C couplings | Correlations from aromatic protons to the carbonyl carbon, cyano carbon, and other quaternary carbons, establishing the overall connectivity of the molecule. |

Solid-State NMR Characterization

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can elucidate its structure in the solid phase. This is particularly important for understanding polymorphism and packing effects. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N CP/MAS NMR could reveal details about the molecular conformation and intermolecular interactions in the crystalline state, which may differ from its solution-state structure. ipb.pt

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650–1700 cm⁻¹. Another key feature is the sharp absorption band for the cyano (C≡N) group, which appears around 2220-2260 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic rings and the C=C and C=N bonds within the pyridine and benzene (B151609) rings. Pyridine itself shows characteristic bands that can be used for identification. msesupplies.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. semi.ac.cn While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings and the cyano group are often strong in the Raman spectrum. ethz.chresearchgate.net The carbonyl stretch is also observable. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Cyano (C≡N) | 2220 - 2260 (sharp, strong) | Strong intensity |

| Carbonyl (C=O) | 1650 - 1700 (strong) | Observable |

| Aromatic C=C | 1400 - 1600 (variable) | Strong intensity |

| Aromatic C-H | 3000 - 3100 (variable) | Observable |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.chillinois.edu The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

The conjugated system, encompassing the pyridine ring, the carbonyl group, and the benzonitrile ring, gives rise to intense π → π* transitions, likely appearing at shorter wavelengths (higher energy). researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can undergo n → π* transitions, which are typically weaker and occur at longer wavelengths (lower energy). uzh.ch The exact positions and intensities of these absorption bands are influenced by the solvent polarity.

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence and phosphorescence spectroscopy provide insights into the behavior of a molecule in its excited electronic states.

Fluorescence Spectroscopy: After a molecule absorbs light and is promoted to an excited singlet state, it can relax to the ground state by emitting a photon. This process is called fluorescence. The fluorescence spectrum of this compound, if fluorescent, would show an emission band at a longer wavelength than its absorption band (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence provide information about the efficiency of this radiative decay pathway. The presence of the pyridine and cyanophenyl groups can influence the fluorescent properties. mdpi.comnih.gov

Phosphorescence Spectroscopy: Alternatively, the excited singlet state can undergo intersystem crossing to a triplet state. Relaxation from the triplet state to the ground singlet state via photon emission is known as phosphorescence. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. edinst.com Phosphorescence is often observed at low temperatures to minimize non-radiative decay pathways. The phosphorescence spectrum would appear at even longer wavelengths than the fluorescence spectrum.

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. savemyexams.com Furthermore, by inducing fragmentation of the molecular ion, typically through collision-induced dissociation (CID), a fragmentation pattern is obtained. researchgate.net This pattern provides valuable structural information.

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

For instance, studies on derivatives such as diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate and 11-(4-cyanobenzoyl)pyrrolo[1,2-a] Current time information in Bangalore, IN.rsc.orgphenanthroline-9-carbonitrile reveal common packing motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. semanticscholar.orgmdpi.comresearchgate.net

A hypothetical set of crystallographic data for this compound, based on common findings for related organic molecules, is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₈N₂O |

| Formula Weight | 208.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 18.0 - 25.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 2000 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions. The presence of the electron-withdrawing cyano group and the electronegative nitrogen atom in the pyridine ring, along with the carbonyl group, creates a molecule with a significant dipole moment, which will strongly influence its packing arrangement.

Hydrogen Bonding: While lacking traditional hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are anticipated to play a crucial role in the crystal packing. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors for aromatic and pyridyl C-H groups of neighboring molecules. Similar interactions are observed in the crystal structures of various pyridine and benzoyl derivatives. semanticscholar.orgmdpi.com

π-π Stacking: The aromatic nature of both the pyridine and the cyanophenyl rings makes π-π stacking interactions a significant stabilizing force. These interactions would likely occur in an offset or slipped-parallel fashion to minimize electrostatic repulsion, a common feature in the crystal engineering of aromatic compounds. acs.org

Dipole-Dipole Interactions: The strong dipole of the cyano and carbonyl groups will lead to dipole-dipole interactions, further stabilizing the crystal lattice. These interactions would encourage an antiparallel arrangement of molecules to align the dipoles favorably.

The conformation of this compound in the crystalline state is determined by the torsion angle between the pyridine ring and the cyanobenzoyl group. This angle is defined by the C(pyridine)-C(carbonyl)-C(phenyl)-C(cyano) dihedral angle. Free rotation around the single bond connecting the carbonyl carbon and the pyridine ring, as well as the bond between the carbonyl carbon and the phenyl ring, is possible. However, in the solid state, the conformation will be locked into a low-energy state that optimizes packing efficiency and intermolecular interactions.

It is expected that the molecule will adopt a non-planar conformation to alleviate steric hindrance between the ortho-hydrogens of the two aromatic rings. The degree of twist will be a balance between maximizing conjugation (favoring planarity) and minimizing steric repulsion. Analysis of related structures suggests that the dihedral angle between the two rings could be in the range of 30-60 degrees.

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Studies of Aggregates

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools for characterizing the morphology, size, and aggregation behavior of crystalline materials. While no specific SEM or TEM studies on aggregates of this compound were identified in the literature, we can postulate the potential findings based on studies of related organic molecules.

Scanning Electron Microscopy (SEM): SEM analysis would provide insights into the surface topography and crystal habit of this compound. Depending on the crystallization conditions (e.g., solvent, temperature, concentration), SEM images could reveal various morphologies such as needles, plates, or prisms. The size and size distribution of the crystalline particles could also be determined. For example, studies on other organic compounds have used SEM to visualize their distinct crystal shapes. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the visualization of smaller aggregates and even the lattice fringes of the crystalline material. If this compound were to form nanoscale aggregates or be used in nanocomposites, TEM would be essential for their characterization. For instance, a related molecule, α-((4-cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol), has been used to stabilize silver nanoparticles, and TEM images have been used to visualize the polymer coating around the nanoparticles. beilstein-journals.org This demonstrates the utility of TEM in studying materials containing the cyanobenzoyl moiety at the nanoscale. TEM analysis of this compound aggregates could reveal details about their internal structure and the presence of any defects.

Computational and Theoretical Investigations of 2 4 Cyanobenzoyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state properties of molecules.

Electronic Structure and Molecular Orbital Analysis

A DFT calculation for 2-(4-cyanobenzoyl)pyridine would yield a detailed picture of its electronic structure. The analysis would center on the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzoyl and pyridine (B92270) rings, which are rich in π-electrons. The LUMO would likely be distributed over the electron-withdrawing cyanobenzoyl moiety, including the cyano and carbonyl groups, as well as the pyridine ring. The precise energies and spatial distributions of these orbitals would be presented in a data table.

Table 1: Predicted Molecular Orbital Properties of this compound from DFT Calculations

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | Data not available | Predominantly on the cyanobenzoyl and pyridine systems |

| HOMO | Data not available | Predominantly on the benzoyl and pyridine π-systems |

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule in its ground state. These computed frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes would be predicted. These would include the C≡N stretching frequency of the cyano group, the C=O stretching of the ketone, various C-H stretching and bending modes of the aromatic rings, and the ring breathing modes of the pyridine and benzene (B151609) rings. A comparison between the calculated and experimental spectra would allow for a detailed assignment of the observed spectroscopic bands.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | Data not available | Cyano group stretching |

| ν(C=O) | Data not available | Carbonyl group stretching |

| ν(C-H) aromatic | Data not available | Aromatic C-H stretching |

Conformation and Torsional Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl group to the cyanophenyl ring. A key aspect of a computational study would be to determine the most stable conformation (the global minimum on the potential energy surface).

This is achieved by calculating the molecule's energy as a function of the dihedral angles defining the orientation of the rings relative to the central ketone bridge. The results are typically visualized as a torsional potential energy surface, which maps the energy changes upon rotation around these bonds. This analysis would reveal the preferred orientation of the aromatic rings and the energy barriers to rotation between different conformations. For similar aromatic ketones, planar or near-planar arrangements are often favored due to extended π-conjugation, but steric hindrance can lead to twisted conformations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. TD-DFT can predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state and their corresponding oscillator strengths.

Singlet and Triplet Excited State Energies and Geometries

TD-DFT calculations would provide the energies of the low-lying singlet (S₁) and triplet (T₁) excited states. These energies are fundamental to understanding the molecule's photophysical and photochemical behavior. The calculations can also be used to optimize the geometry of the molecule in these excited states, revealing how the structure changes upon electronic excitation. For molecules with carbonyl and nitrile functionalities, n→π* and π→π* transitions are typically the lowest in energy.

The nature of these excited states, for instance, whether they have more charge-transfer character or are localized on a specific part of the molecule, would be a key finding.

Table 3: Predicted Excited State Properties of this compound from TD-DFT

| Excited State | Energy (eV) | Dominant Electronic Transition |

|---|---|---|

| S₁ (Singlet) | Data not available | Likely n→π* or π→π* |

Oscillator Strengths and Transition Dipole Moments

The intensity of an electronic transition, as observed in an absorption spectrum, is related to the oscillator strength, a dimensionless quantity that can be calculated using TD-DFT. Transitions with high oscillator strengths are considered "bright" or allowed, while those with low or zero oscillator strength are "dark" or forbidden.

The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition. Its magnitude is related to the oscillator strength. Analysis of the transition dipole moments for the various excitations in this compound would provide a theoretical prediction of its UV-Visible absorption spectrum. This would show the expected wavelengths of maximum absorption (λmax) and the relative intensities of the different absorption bands.

Table 4: Predicted Electronic Transition Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

In a typical MD simulation of this compound in solution, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for all atoms, providing a trajectory of their positions and velocities over time. From this trajectory, various properties can be analyzed, including radial distribution functions to understand solvent structure around the solute, and hydrogen bonding dynamics.

For the solid-state behavior, MD simulations can provide insights into the crystal packing and phase stability of this compound. These simulations can predict how the molecules arrange themselves in a crystal lattice and can be used to study phenomena such as polymorphism, where a compound can exist in multiple crystalline forms. The stability of different crystal structures can be assessed by calculating their lattice energies.

A hypothetical set of parameters for an MD simulation of this compound in an aqueous solution is presented in the table below.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-2005 |

| Solvent Model | Explicit solvent with TIP3P water molecules |

| System Size | 1 molecule of this compound in a 10 Å x 10 Å x 10 Å box of water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

For a hypothetical reaction involving this compound, such as its reduction or oxidation, computational methods like Density Functional Theory (DFT) can be employed. These calculations would begin by optimizing the geometries of the reactants, products, and any proposed intermediates. Following this, a transition state search would be performed to locate the saddle point on the PES connecting these species. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, its energy can be used to calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. The reaction pathway can be further confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the path from the transition state down to the corresponding reactants and products.

Below is a table illustrating the kind of data that would be generated from a computational study on a hypothetical reaction of this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on the carbonyl carbon | B3LYP/6-31G | 15.2 |

| Protonation of the carbonyl oxygen | B3LYP/6-31G | 5.8 |

| Ring opening of the pyridine moiety | B3LYP/6-31G* | 35.7 |

Cheminformatics Approaches for Analogous Compounds

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. While specific cheminformatics studies focused solely on this compound are not prevalent, these approaches are invaluable for exploring the chemical space around this molecule to identify analogs with desired properties. This is particularly relevant in drug discovery and materials science.

One common cheminformatics approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a set of analogs of this compound has been synthesized and tested for a particular biological activity, a QSAR model can be built to correlate their chemical structures with their activities. This is achieved by calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. Statistical methods are then used to build a mathematical model that can predict the activity of new, untested compounds.

Virtual screening is another powerful cheminformatics technique. A large library of compounds can be computationally screened against a biological target to identify potential hits. For example, if this compound were identified as a hit, its structure could be used as a query to search for similar compounds in a database. This similarity searching is based on the principle that structurally similar molecules are likely to have similar biological activities.

The table below lists some of the key physicochemical properties that would be calculated for this compound and its analogs in a cheminformatics study.

| Physicochemical Property | Description | Calculated Value for this compound (Illustrative) |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 208.21 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | 2.5 |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to drug transport properties. | 57.2 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 0 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 3 |

Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 4 Cyanobenzoyl Pyridine

Nucleophilic and Electrophilic Reactions at the Pyridine (B92270) Moiety

The pyridine ring in 2-(4-Cyanobenzoyl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The presence of the 2-benzoyl group, which is strongly electron-withdrawing, further deactivates the ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on pyridine preferentially occurs at the C2 (α) and C4 (γ) positions. stackexchange.comquora.com This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com In the case of this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 and C6 positions. The strong electron-withdrawing effect of the 2-benzoyl group enhances the partial positive charge at these positions, making the ring more susceptible to attack by strong nucleophiles.

A well-known example of this type of reaction on pyridines is the Chichibabin reaction, where an amide anion (e.g., from sodium amide, NaNH₂) attacks the pyridine ring to form an aminopyridine after the elimination of a hydride ion. chemistry-online.com

Electrophilic Aromatic Substitution: Conversely, electrophilic aromatic substitution on the pyridine ring is significantly disfavored. The nitrogen atom deactivates the ring towards electrophiles, both by inductive electron withdrawal and by protonation or complexation with the Lewis acid catalysts typically required for these reactions. quimicaorganica.org If forced to react under harsh conditions, substitution occurs primarily at the C3 (β) position, as the intermediates from attack at C2 or C4 are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom. quimicaorganica.org For this compound, the deactivating benzoyl group makes such reactions even more challenging.

Reactions at the Carbonyl Group

The ketone carbonyl group is a key site for a variety of transformations, characterized by the electrophilicity of the carbonyl carbon.

Reductions: The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming (4-cyanophenyl)(pyridin-2-yl)methanol. This transformation is a key step in the synthesis of benzoylpyridines from cyanopyridines and aromatic aldehydes via a reductive arylation strategy, which is subsequently followed by oxidation back to the ketone. core.ac.uk Standard reducing agents are effective for this purpose.

| Reagent | Product | Notes |

| Sodium borohydride (NaBH₄) | (4-cyanophenyl)(pyridin-2-yl)methanol | A mild and selective reagent for reducing ketones. |

| Lithium aluminum hydride (LiAlH₄) | (4-aminomethylphenyl)(pyridin-2-yl)methanol | A strong reducing agent that will reduce both the carbonyl and the cyano group. libretexts.org |

| Catalytic Hydrogenation (H₂/catalyst) | (4-cyanophenyl)(pyridin-2-yl)methanol or further products | The product depends on the catalyst (e.g., Pd, Pt, Rh) and reaction conditions. The pyridine ring and cyano group can also be reduced under more forcing conditions. youtube.com |

Oxidations: The ketone functional group is already in a relatively high oxidation state, and further oxidation typically requires harsh conditions that could cleave C-C bonds or degrade the aromatic rings. However, the synthesis of 2-benzoylpyridines often involves the oxidation of a precursor like 2-benzylpyridine, using oxidants such as molecular oxygen with a copper or iron catalyst. researchgate.net One specific oxidative reaction reported for 2-benzoylpyridine (B47108) is an intramolecular oxidative cyclization that occurs in the presence of copper(I) thiocyanate (CuSCN) and air, yielding an [9-oxo-indolo[1,2-a]pyridinium]+ cation. tandfonline.com

Like other ketones, this compound can undergo condensation reactions with various nucleophiles, particularly nitrogen-based reagents, to form C=N double bonds. libretexts.org These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the final product.

| Reagent Type | Product Class | Example Reagent |

| Primary Amines (R-NH₂) | Imines (Schiff bases) | Aniline |

| Hydrazine (H₂NNH₂) | Hydrazone | Hydrazine |

| Hydroxylamine (H₂NOH) | Oxime | Hydroxylamine |

| Semicarbazide (H₂NNH(C=O)NH₂) | Semicarbazone | Semicarbazide hydrochloride |

These reactions are often catalyzed by acid and are typically reversible. Studies on related compounds like 2-acetylpyridine demonstrate condensation with aldehydes to form chalcone-like intermediates, which can then undergo further cyclization reactions. rsc.org

Transformations Involving the Cyano Group

The cyano group (nitrile) is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, and amines. researchgate.net

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, 4-(pyridin-2-ylcarbonyl)benzamide.

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. semanticscholar.orgrsc.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbon of the nitrile. youtube.com This process ultimately yields the carboxylate salt, which requires an acidic workup to produce the free carboxylic acid.

The rate of hydrolysis can be influenced by metal catalysts. For instance, ruthenium(II) complexes have been shown to significantly accelerate the hydrolysis of benzonitrile (B105546) to benzamide.

Amidation: The partial hydrolysis of the nitrile to the corresponding primary amide can often be achieved by using controlled reaction conditions, such as using concentrated sulfuric acid or certain metal catalysts. Amides are key intermediates in the full hydrolysis to carboxylic acids. youtube.com

The nitrile group is readily reduced to a primary amine, yielding 4-(aminomethyl)phenylmethanone. This is a common and efficient method for synthesizing primary amines.

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | 4-(aminomethyl)phenylmethanone | A powerful reducing agent for nitriles. The reaction involves hydride attack on the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org An aqueous workup is required. |

| Catalytic Hydrogenation | 4-(aminomethyl)phenylmethanone | Commonly employs H₂ gas with catalysts like Raney Nickel, Palladium (Pd), or Platinum (Pt). wikipedia.orgacsgcipr.org This method is often used in industrial settings. |

| Sodium borohydride (NaBH₄) with CoCl₂ | 4-(aminomethyl)phenylmethanone | NaBH₄ alone is generally not strong enough to reduce nitriles, but the addition of a cobalt salt creates a more potent reducing system. |

Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been developed as a method for reducing cyanoarenes to benzylamines under mild conditions. nih.gov

Photoinduced Reactions and Photoreactivity

The photoreactivity of this compound is largely dictated by the benzophenone moiety, a well-known chromophore that is central to many photochemical processes. Upon absorption of ultraviolet (UV) light, the benzoyl group is expected to undergo an n→π* transition, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital. This process generates an excited singlet state which can then undergo intersystem crossing to form a more stable and longer-lived triplet state.

This excited triplet state is the primary reactive species and can initiate several photochemical reactions. One of the most significant applications is in photopolymerization, where it can act as a Type II photoinitiator. sigmaaldrich.comnih.gov In this role, the excited benzophenone moiety abstracts a hydrogen atom from a suitable donor, such as an amine or a thiol (a co-initiator), to generate a ketyl radical and a new radical on the co-initiator. sigmaaldrich.comnih.gov This secondary radical is then capable of initiating the chain-growth polymerization of monomers like acrylates.

The general mechanism for a Type II photoinitiator is as follows:

Photoexcitation : The initiator (I) absorbs a photon (hν) to form an excited singlet state (¹I*).

I + hν → ¹I*

Intersystem Crossing : The singlet state converts to a more stable triplet state (³I*).

¹I* → ³I*

Hydrogen Abstraction : The triplet state abstracts a hydrogen atom from a co-initiator or hydrogen donor (R-H) to form radicals.

³I* + R-H → IH• + R•

Initiation : The radical from the co-initiator (R•) initiates polymerization with a monomer (M).

R• + M → RM•

Due to its structure, this compound is expected to exhibit UV absorption maxima characteristic of both pyridine and benzophenone systems. Pyridine itself shows absorption peaks around 250-262 nm. researchgate.net The efficiency of photoinitiation depends on the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator. sigmaaldrich.com

Table 1: Expected Photoreactivity Profile of this compound

| Property | Expected Characteristic | Mechanism/Rationale |

| Photoinitiator Type | Type II | Based on the benzophenone core, which acts via hydrogen abstraction from a co-initiator. sigmaaldrich.comnih.gov |

| Excitation Process | n→π* transition | Excitation of a non-bonding electron on the carbonyl oxygen to an antibonding orbital. |

| Key Reactive Intermediate | Triplet excited state | Formed via intersystem crossing from the initial singlet excited state. |

| Primary Reaction | Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor molecule to generate radicals. nih.gov |

| Application | Free-Radical Photopolymerization | The generated radicals can initiate the polymerization of vinyl monomers. light-am.comrsc.org |

Cycloaddition and Annulation Reactions

The dual functionality of a cyanopyridine and a benzoyl group within this compound offers multiple pathways for cycloaddition and annulation reactions, which are powerful methods for constructing complex cyclic and heterocyclic systems.

Cycloaddition Reactions : The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. wikipedia.orgorganic-chemistry.org In this compound, both the pyridine ring and the cyano group can potentially participate.

Cyano Group as Dienophile : The electron-withdrawing nature of the cyano group makes it a potential dienophile for reaction with electron-rich dienes. nih.govmit.edu While unactivated nitriles are generally poor dienophiles, intramolecular variants or reactions under high pressure can facilitate cycloaddition, leading to the formation of nitrogen-containing six-membered rings after tautomerization. nih.gov

Pyridine Ring as Diene : In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridine ring can act as a diene, reacting with electron-rich dienophiles such as enamines or ynamines. This reaction typically results in the formation of a bicyclic adduct which can then undergo a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen (if derived from a triazine precursor) or hydrogen cyanide, to yield a new aromatic ring. acsgcipr.org

Annulation Reactions : Annulation refers to the formation of a new ring fused to an existing one. The structure of this compound is a precursor for annulation reactions to form fused polycyclic systems, such as indenones or related heterocyclic analogs. For instance, rhodium-catalyzed [3+2] annulation reactions have been developed where a 2-cyanophenylboronic acid reacts with alkynes to afford substituted indenones. organic-chemistry.orgresearchgate.net While this involves a different substitution pattern, it highlights the potential reactivity of the cyano and aryl groups in forming five-membered rings. An intramolecular cyclization, potentially under acidic or metal-catalyzed conditions, could lead to the formation of indenopyridinone structures. nih.govnih.gov

Table 2: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Participating Moiety | Potential Reactant | Expected Product Class |

| [4+2] Diels-Alder | Cyano group (Dienophile) | Electron-rich diene | Substituted Pyridines (after rearrangement) nih.gov |

| Inverse-Demand Diels-Alder | Pyridine ring (Diene) | Electron-rich alkene/alkyne | Fused Pyridine Derivatives |

| [3+2] Annulation | Benzoyl & Pyridine units | Alkyne/Alkene | Indenone or Indenopyridinone derivatives organic-chemistry.orgnih.gov |

Derivatization Strategies for Functionalization and Analog Synthesis

The functional groups of this compound—the cyano group, the carbonyl ketone, and the pyridine ring—serve as versatile handles for chemical modification to produce a wide array of derivatives and analogs.

Reactions of the Cyano Group : The nitrile functionality is a gateway to several other important chemical groups.

Hydrolysis : The cyano group can be hydrolyzed under acidic or basic conditions. lumenlearning.comlibretexts.org Partial hydrolysis typically yields a carboxamide (4-(2-pyridoyl)benzamide), while complete hydrolysis provides the corresponding carboxylic acid (4-(2-pyridoyl)benzoic acid). lumenlearning.com

Reduction : Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can reduce the cyano group to a primary amine (aminomethyl group), yielding (4-(aminomethyl)phenyl)(pyridin-2-yl)methanone.

Cycloaddition : The nitrile can react with azides, such as sodium azide, often in the presence of a Lewis acid, to form a tetrazole ring via a [3+2] cycloaddition. This creates a bioisostere of a carboxylic acid.

Reactions of the Carbonyl Group : The benzoyl ketone is a key site for derivatization.

Reduction : The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding (4-cyanophenyl)(pyridin-2-yl)methanol. wordpress.com

Reductive Amination : The ketone can react with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new amine. youtube.com

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various vinyl-substituted pyridine analogs.

Reactions of the Pyridine Ring : The pyridine ring itself can be functionalized to introduce new substituents.

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. organic-chemistry.orgwikipedia.org The resulting pyridine-N-oxide activates the C2 and C4 positions of the ring for nucleophilic substitution and can also direct electrophilic substitution. scripps.educhem-soc.sinih.gov For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the C4 or C6 position, which can be followed by deoxygenation. wikipedia.org

Table 3: Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Cyano (-CN) | Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) lumenlearning.com |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) google.com | |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | |

| Carbonyl (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)) wordpress.com |

| Reductive Amination | NH₃, NaBH₃CN | Secondary Amine (-CH(NH₂)) youtube.com | |

| Wittig Reaction | Ph₃P=CHR | Alkene (-C=CHR) | |

| Pyridine Ring | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide organic-chemistry.orgwikipedia.org |

| Nucleophilic Substitution | (after N-Oxidation), POCl₃ | Chloro-substituted pyridine wikipedia.org |

Photophysical and Electronic Properties of 2 4 Cyanobenzoyl Pyridine

Charge Transfer Characteristics and Intramolecular Interactions

In analogous donor-acceptor molecules, the excitation from the ground state (S₀) to the first excited singlet state (S₁) often involves a significant redistribution of electron density. This process, known as intramolecular charge transfer, is heavily influenced by the electronic nature of the constituent parts of the molecule and their relative orientation. For 2-(4-Cyanobenzoyl)pyridine, it is hypothesized that the benzoyl moiety would act as the primary electron donor and the cyanophenyl group as the electron acceptor.

The efficiency of this charge transfer would be dictated by the degree of electronic coupling between the donor and acceptor units. Intramolecular interactions, such as π-π stacking in the solid state or specific solvent-solute interactions in solution, would play a crucial role in modulating the photophysical properties. For instance, in polar solvents, the charge-separated excited state is expected to be stabilized, potentially leading to a red-shift in the emission spectrum (solvatochromism).

Without specific experimental data from techniques like steady-state and time-resolved fluorescence spectroscopy or computational modeling such as Time-Dependent Density Functional Theory (TD-DFT), any discussion on the specific charge transfer characteristics of this compound remains speculative. Such studies would be essential to quantify the dipole moments of the ground and excited states and to map the electron density distribution.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon, an exciton—a bound state of an electron and an electron hole—is created. The subsequent fate of this exciton, including its lifetime, diffusion, and decay pathways, constitutes its dynamics. In molecular systems like this compound, these dynamics are intimately linked to the charge transfer characteristics.

The initially formed exciton can be localized on either the donor or acceptor moiety or delocalized over the entire molecule. Following the initial excitation, ultrafast processes such as internal conversion and intersystem crossing to triplet states can occur. The rate of these processes would be influenced by the energy gap between the involved electronic states and the spin-orbit coupling, which can be affected by the molecular geometry and the presence of heavy atoms.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, become relevant in systems where multiple chromophores are present. In the context of a single molecule like this compound, intramolecular energy transfer between different parts of the molecule could be a potential de-excitation pathway, although direct charge transfer is likely to be the dominant process in such a compact donor-acceptor system.

To elucidate the exciton dynamics and energy transfer mechanisms, advanced spectroscopic techniques like transient absorption spectroscopy would be required. These methods can track the evolution of the excited state on femtosecond to nanosecond timescales, providing insights into the rates of various photophysical processes.

Coordination Chemistry and Supramolecular Assemblies Involving 2 4 Cyanobenzoyl Pyridine

2-(4-Cyanobenzoyl)pyridine as a Ligand in Metal Complexes

The rich coordination chemistry of this compound stems from the presence of several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the cyano group. This multifunctionality allows the ligand to adopt various coordination modes, leading to the formation of both simple mononuclear and complex polynuclear metal complexes.

Mononuclear and Polynuclear Complexes

The ability of this compound to act as either a monodentate or a bridging ligand is a key factor in the formation of mononuclear and polynuclear complexes, respectively. In its simplest coordination mode, the ligand binds to a single metal center, typically through the nitrogen atom of the pyridine ring, to form mononuclear complexes. The general principles of transition metal pyridine complexes suggest that a variety of metals can form such complexes, with the specific geometry being influenced by the metal's coordination preferences and the steric and electronic properties of other ligands present. wikipedia.org

When this compound utilizes more than one of its potential donor sites to bridge between two or more metal centers, polynuclear complexes are formed. For instance, the pyridine nitrogen could coordinate to one metal ion, while the cyano or carbonyl group coordinates to another. This bridging capability is crucial in the construction of extended one-, two-, or three-dimensional coordination polymers. The synthesis of such polynuclear structures is often influenced by factors such as the choice of metal salt, the solvent system, and the reaction temperature. nih.gov

While specific crystal structures for metal complexes of this compound are not extensively reported in the literature, the principles of coordination chemistry allow for the prediction of their formation. The study of related pyridine-based ligands in polynuclear complexes provides a framework for understanding the potential structural diversity of this compound complexes. uninsubria.it

Ligand Binding Modes and Coordination Geometries

The versatility of this compound as a ligand is evident in its potential binding modes. The primary and most common mode of coordination is through the sp²-hybridized nitrogen atom of the pyridine ring, which acts as a strong σ-donor. wikipedia.org However, the carbonyl oxygen and the cyano nitrogen can also participate in coordination, leading to a variety of possibilities:

Monodentate Coordination: The ligand binds to a single metal center, most commonly through the pyridine nitrogen.

Bidentate Chelating Coordination: It is conceivable, though perhaps sterically hindered, that the ligand could chelate to a single metal center using both the pyridine nitrogen and the carbonyl oxygen.

Bridging Coordination: The ligand can bridge two metal centers in several ways:

Using the pyridine nitrogen and the cyano nitrogen.

Using the pyridine nitrogen and the carbonyl oxygen.

Utilizing all three potential donor sites to bridge multiple metal centers.

The resulting coordination geometries around the metal center are dictated by the metal's preferred coordination number and the number and arrangement of the coordinated ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For instance, in complexes of the type M(NCS)₂L₂, where L is a substituted pyridine, distorted tetrahedral geometries are often observed. rsc.org The specific coordination geometry in complexes of this compound would be confirmed through single-crystal X-ray diffraction studies.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be readily monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the ligand. Coordination of the pyridine ring to a metal center typically results in shifts of the ring vibration bands to higher frequencies. dergipark.org.tr Similarly, a shift in the C=O stretching frequency would indicate the involvement of the carbonyl group in coordination. A shift in the C≡N stretching frequency is a clear indicator of the cyano group's participation in bonding. For instance, in cyanide-bridged complexes, distinct bands for terminal and bridging cyanide groups are often observed. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The coordination of this compound to a metal center will influence the electronic environment of the metal, leading to changes in the position and intensity of absorption bands compared to the free ligand and the metal salt. These changes can be used to study complex formation and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand will be altered. The magnitude and direction of these shifts can provide insights into the binding site and the nature of the metal-ligand bond. For paramagnetic complexes, the NMR signals may be significantly broadened and shifted, providing information about the magnetic properties of the complex. researchgate.net

The following table summarizes the expected spectroscopic changes upon coordination of this compound:

| Spectroscopic Technique | Expected Changes Upon Coordination |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the pyridine ring, the carbonyl group (νC=O), and the cyano group (νC≡N). The direction and magnitude of the shifts depend on the coordination mode. |

| UV-Visible (UV-Vis) Spectroscopy | Appearance of new absorption bands corresponding to d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. Shifts in the intra-ligand π-π* and n-π* transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons of the ligand. For paramagnetic complexes, significant broadening and shifting of signals. |

Self-Assembly and Supramolecular Interactions

Beyond its role in coordination chemistry, this compound is an excellent building block for the construction of supramolecular assemblies through non-covalent interactions. The presence of hydrogen bond acceptors (the pyridine nitrogen, carbonyl oxygen, and cyano nitrogen) and aromatic rings makes it particularly well-suited for forming extended networks through hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in directing the self-assembly of molecules in the solid state. In the case of this compound, if co-crystallized with a hydrogen bond donor, such as a carboxylic acid or an alcohol, the nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor site. Studies on cocrystals of pyridine derivatives with carboxylic acids have shown the prevalence of strong O-H···N hydrogen bonds. rsc.org